molecular formula C6H3BrF3N B055962 6-Bromo-2,3,4-trifluoroaniline CAS No. 122375-82-0

6-Bromo-2,3,4-trifluoroaniline

Cat. No. B055962
CAS RN: 122375-82-0
M. Wt: 225.99 g/mol
InChI Key: AKJNEERVRJOBPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Bromo-2,3,4-trifluoroaniline and its derivatives often involves the Buchwald–Hartwig amination, a method that allows for the construction of C-N bonds efficiently. For example, derivatives of 6-bromo-2,3,4-trifluoroaniline have been synthesized with yields ranging from 60–88%, starting from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and heteroarylamines through a Buchwald–Hartwig amination process (Bonacorso et al., 2018).

Scientific Research Applications

Organic Synthesis and Chemical Reactions

6-Bromo-2,3,4-trifluoroaniline serves as a pivotal compound in organic synthesis, particularly in the formation of complex molecules. Its utility is showcased in the stereoselective formation of highly substituted CF3-dihydropyrans, highlighting its role as a versatile building block. The process involves the enantioselective dienamine-mediated formation from α,β-unsaturated aldehydes and α-bromo-(trifluoromethyl)-enones, showcasing its potential in creating highly substituted compounds useful in pharmaceuticals and agrochemicals (Donslund et al., 2015).

Material Science and Dye Synthesis

In material science, 6-Bromo-2,3,4-trifluoroaniline derivatives are critical for synthesizing advanced materials, such as dyes. A study described the continuous, homogeneous, and rapid synthesis of 4-bromo-3-methylanisole in a modular microreaction system, which is essential in producing black fluorane dye used in thermal papers. This research underscores the importance of 6-Bromo-2,3,4-trifluoroaniline derivatives in manufacturing pressure-sensitive dyes, highlighting its application beyond basic chemical synthesis into functional materials production (Xie et al., 2020).

Photocatalytic Applications

The compound's versatility extends to photocatalytic applications, where its derivatives facilitate the synthesis of novel organic molecules. A study on the photocatalytic reaction of N-Aryl Amino Acids and 2-Bromo-3,3,3-trifluoropropene highlights the innovative use of 6-Bromo-2,3,4-trifluoroaniline derivatives in creating complex molecules through photocatalytic processes. This research opens new avenues for synthesizing pharmacologically relevant compounds, demonstrating the broad utility of 6-Bromo-2,3,4-trifluoroaniline in advanced chemical synthesis techniques (Zeng et al., 2022).

Fluorinated Heterocycles Construction

Furthermore, 6-Bromo-2,3,4-trifluoroaniline derivatives are instrumental in constructing fluorinated heterocycles, which are crucial in developing new pharmaceuticals and agrochemicals. The synthesis and application of 2-Aryl-6-Polyfluoroalkyl-4-Pyrones for constructing biologically important CF3-bearing azaheterocycles underscore the compound's significance in creating fluorinated molecules with potential biological activity (Usachev et al., 2021).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-2,3,4-trifluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-2-1-3(8)4(9)5(10)6(2)11/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJNEERVRJOBPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350792
Record name 6-bromo-2,3,4-trifluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,3,4-trifluoroaniline

CAS RN

122375-82-0
Record name 6-Bromo-2,3,4-trifluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122375-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromo-2,3,4-trifluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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